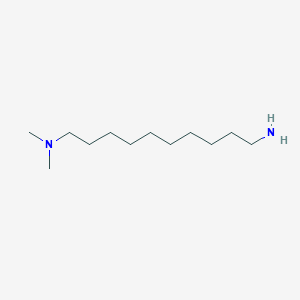

1,10-Decanediamine, N1,N1-dimethyl-

Descripción

BenchChem offers high-quality 1,10-Decanediamine, N1,N1-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Decanediamine, N1,N1-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

1938-59-6 |

|---|---|

Fórmula molecular |

C12H28N2 |

Peso molecular |

200.36 g/mol |

Nombre IUPAC |

N',N'-dimethyldecane-1,10-diamine |

InChI |

InChI=1S/C12H28N2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13/h3-13H2,1-2H3 |

Clave InChI |

ATVQWEFDRXEDFX-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCCCCCCCCN |

Origen del producto |

United States |

Structural Classification and Nomenclature Within the Aliphatic Diamine Family

N1,N1-dimethyl-1,10-decanediamine is an organic compound that belongs to the broad class of aliphatic diamines. Structurally, it is a derivative of 1,10-decanediamine, which features a ten-carbon aliphatic chain (decane) with amino groups at both terminal positions. The designation "N1,N1-dimethyl-" specifies that two methyl groups are attached to the nitrogen atom at the first position of the decane (B31447) chain, while the amino group at the tenth position remains unsubstituted.

The systematic nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N¹,N¹-dimethyl-decane-1,10-diamine. It is also known by other synonyms such as 1-(Dimethylamino)-10-aminodecane. As a member of the aliphatic diamine family, it is characterized by the presence of two amino groups attached to a saturated hydrocarbon chain. This structure imparts specific chemical properties to the molecule, such as basicity and the ability to act as a bidentate ligand or a monomer in polymerization reactions.

| Property | Value |

| CAS Number | 1938-59-6 |

| Molecular Formula | C₁₂H₂₈N₂ |

| Molecular Weight | 200.36 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~140 °C at 1.6 kPa |

| Melting Point | ~61.5 °C |

Note: The properties listed are based on available data and may vary under different conditions.

Historical Development of Substituted Long Chain Diamine Chemistry

The study of long-chain aliphatic polymers, including those derived from diamines, dates back to the pioneering work of Wallace Carothers in the early 20th century. acs.org His research laid the foundation for understanding the relationship between the length of the monomer chain and the physical properties of the resulting polymers, such as polyamides and polyesters. acs.org Initially, the synthesis of long-chain difunctional monomers was a challenging endeavor, often requiring multi-step classical organic synthesis methods. acs.org

A notable milestone in the development of substituted long-chain diamines is a 1938 patent that described the preparation of aliphatic acid diamides from long-chain aliphatic diamines. google.com This invention highlighted the utility of diamines with at least six carbon atoms in creating new organic compounds with potential applications as plasticizers, insecticides, and waxes. google.com The patent specifically mentioned diamines such as decamethylenediamine (1,10-diaminodecane), the parent compound of N1,N1-dimethyl-1,10-decanediamine. google.com The development of solid-phase synthesis methods has further expanded the ability to create a diverse range of substituted diamines, including those with amino acid and peptide modifications. google.com These advancements have made it possible to produce N-substituted and N,N'-disubstituted diamines with high yields for various research applications. google.com

Chemical Reactivity and Derivatization of N1,n1 Dimethyl 1,10 Decanediamine

Reactivity of the Primary Amine Moiety

The primary amine group in N1,N1-dimethyl-1,10-decanediamine exhibits typical nucleophilic character, readily participating in reactions common to primary alkylamines.

Acylation Reactions for Amide Formation

The primary amine can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding N-substituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with acetyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct, would yield N-(10-(dimethylamino)decyl)acetamide. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product. The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent over-acylation.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N1,N1-Dimethyl-1,10-decanediamine | Acetyl chloride | N-(10-(dimethylamino)decyl)acetamide | Acylation |

| N1,N1-Dimethyl-1,10-decanediamine | Acetic anhydride | N-(10-(dimethylamino)decyl)acetamide | Acylation |

The enzymatic acylation of amino acids has been explored, and similar principles could potentially be applied to the selective acylation of diamines like N1,N1-dimethyl-1,10-decanediamine in aqueous media, offering a greener alternative to traditional chemical methods. nih.gov

Reactions with Carbonyl Compounds (e.g., Schiff Base Condensation)

N1,N1-dimethyl-1,10-decanediamine can react with aldehydes and ketones through its primary amine group to form imines, also known as Schiff bases. nih.govresearchgate.netresearchgate.netusu.ac.id This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov For example, the reaction with benzaldehyde (B42025) would produce N-((E)-benzylidene)-N',N'-dimethyl-decane-1,10-diamine. The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N1,N1-Dimethyl-1,10-decanediamine | Benzaldehyde | N-((E)-benzylidene)-N',N'-dimethyl-decane-1,10-diamine | Schiff Base Condensation |

| N1,N1-Dimethyl-1,10-decanediamine | Acetone | N-(propan-2-ylidene)-N',N'-dimethyldecane-1,10-diamine | Schiff Base Condensation |

The stability of the resulting imine can be influenced by the nature of the carbonyl compound used.

Further Alkylation and Quaternization

While the primary amine is already N-alkylated with a long chain, it can undergo further alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. orgsyn.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups are often necessary. orgsyn.org The complete alkylation of the primary amine, along with the existing tertiary amine, would lead to a bis-quaternary ammonium salt.

Reactivity of the Tertiary Amine Moiety

The tertiary amine group in N1,N1-dimethyl-1,10-decanediamine is also nucleophilic and can undergo reactions characteristic of tertiary amines, primarily oxidation and quaternization.

Amine Oxide Formation

The tertiary amine can be oxidized to form an amine N-oxide. wikipedia.orgasianpubs.orgthieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). wikipedia.orgasianpubs.org The reaction involves the donation of the lone pair of electrons from the nitrogen atom to the oxygen atom of the oxidizing agent. The resulting N-oxide is a polar, often water-soluble, compound. For N1,N1-dimethyl-1,10-decanediamine, this would result in the formation of (10-aminodecyl)dimethylamine oxide. The synthesis of N,N-dimethylalkylamine N-oxides has been reported, and similar procedures would be applicable here. researchgate.net

| Reactant | Oxidizing Agent | Product | Reaction Type |

| N1,N1-Dimethyl-1,10-decanediamine | Hydrogen Peroxide | (10-aminodecyl)dimethylamine oxide | Amine Oxide Formation |

| N1,N1-Dimethyl-1,10-decanediamine | m-Chloroperoxybenzoic acid (m-CPBA) | (10-aminodecyl)dimethylamine oxide | Amine Oxide Formation |

Quaternization to Ammonium Salts

The tertiary amine group can be readily quaternized by reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. dtic.miljcu.czjcu.czgoogle.com This is a type of nucleophilic substitution reaction where the tertiary amine acts as the nucleophile. The reaction with methyl iodide would yield 10-amino-N,N,N-trimethyldecan-1-aminium iodide. Due to the presence of the primary amine, selective quaternization of the tertiary amine can be achieved under controlled conditions, as tertiary amines are generally more nucleophilic than primary amines. However, at higher temperatures or with a large excess of the alkylating agent, the primary amine may also react. The synthesis of various quaternary ammonium compounds from tertiary amines and alkyl halides is a well-established process. jcu.czjcu.cz

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N1,N1-Dimethyl-1,10-decanediamine | Methyl iodide | 10-amino-N,N,N-trimethyldecan-1-aminium iodide | Quaternization |

| N1,N1-Dimethyl-1,10-decanediamine | Benzyl bromide | 10-amino-N-benzyl-N,N-dimethyldecan-1-aminium bromide | Quaternization |

Intramolecular and Intermolecular Reactions Involving Both Amine Groups

The dual functionality of N1,N1-dimethyl-1,10-decanediamine allows for both intramolecular and intermolecular reactions, where both the primary and tertiary amine groups participate. These reactions are fundamental to the formation of complex molecules such as macrocycles and polymers.

One of the most significant intermolecular reactions involving both amine groups is polycondensation . When reacted with bifunctional electrophiles like diacyl chlorides or dicarboxylic acids, N1,N1-dimethyl-1,10-decanediamine can act as a monomer to form polyamides. science-revision.co.ukscielo.br In these reactions, the primary amine group typically undergoes nucleophilic attack on the carbonyl carbon of the acyl chloride or carboxylic acid, forming an amide bond. science-revision.co.ukresearchgate.net The tertiary amine group can also participate, though its reactivity is different. While it does not form amide bonds in the same way as the primary amine, it can influence the reaction environment, for instance, by acting as an acid scavenger.

The general scheme for the polycondensation of a diamine with a diacyl chloride is a step-growth polymerization. libretexts.org This process involves the repetitive formation of amide linkages, leading to the creation of a long polymer chain. science-revision.co.uk The structure and properties of the resulting polyamide are influenced by the specific diamine and diacyl chloride used. For instance, the reaction with terephthaloyl chloride would be expected to yield a semi-aromatic polyamide. The flexibility of the long decamethylene chain in N1,N1-dimethyl-1,10-decanediamine would likely impart a degree of flexibility to the resulting polymer, in contrast to polyamides made from shorter or more rigid diamines.

Intramolecular reactions of N1,N1-dimethyl-1,10-decanediamine can lead to the formation of macrocyclic structures. These reactions typically require specific conditions to favor cyclization over intermolecular polymerization, such as high dilution. The long, flexible ten-carbon chain can facilitate the folding of the molecule, bringing the two amine groups into proximity for a ring-closing reaction. For example, reaction with a suitable di-electrophile could lead to the formation of a large heterocyclic ring containing both amine functionalities. The specific nature of these intramolecular cyclizations, including the catalysts and reaction conditions required, is an area of specialized research in macrocyclic chemistry.

Reaction Kinetics and Mechanistic Investigations

The study of reaction kinetics and mechanisms provides a deeper understanding of how N1,N1-dimethyl-1,10-decanediamine behaves in chemical reactions. While specific kinetic data for this particular compound is not extensively detailed in the available literature, general principles from related systems can be applied.

The kinetics of polyamide formation are generally understood to follow the principles of step-growth polymerization. The reaction between a diamine and a diacyl chloride is typically fast. researchgate.net The mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to form the stable amide bond with the release of hydrogen chloride. science-revision.co.ukresearchgate.net The tertiary amine group in N1,N1-dimethyl-1,10-decanediamine can play a role in neutralizing the HCl produced, thus driving the reaction forward.

Factors that influence the rate of polyamidation include the reactivity of the monomers, their concentration, the solvent, and the reaction temperature. The presence of the N-methyl group on the tertiary amine can introduce steric hindrance, which may affect the reaction kinetics compared to an unsubstituted diamine.

Mechanistic investigations into amidation reactions have also explored the role of catalysts. While many polyamidations proceed readily without a catalyst, particularly with reactive acyl chlorides, catalysts can be employed to control the reaction rate and the properties of the resulting polymer.

For intramolecular cyclization reactions , the kinetics are heavily dependent on the conformational flexibility of the decamethylene chain and the reaction conditions. The effective molarity, a measure of the concentration of one end of the molecule in the vicinity of the other, is a key parameter in determining whether intramolecular or intermolecular reactions will dominate. High dilution conditions favor the former. Mechanistic studies of similar cyclization reactions often focus on the role of templates or catalysts that can pre-organize the linear molecule into a conformation suitable for ring closure.

Monomeric Units in Advanced Polymeric Systems

N1,N1-dimethyl-1,10-decanediamine is a diamine with a unique asymmetric structure, featuring a primary amine at one end and a tertiary amine at the other. This configuration suggests specialized roles in polymer synthesis.

Polyamide Synthesis and Structure-Property Relationships

The synthesis of polyamides typically involves the polycondensation of a diamine with a dicarboxylic acid. While long-chain aliphatic diamines are used to impart flexibility and specific properties to polyamides, the application of N1,N1-dimethyl-1,10-decanediamine in this area is not extensively documented in dedicated research literature.

Theoretically, its incorporation into a polyamide chain would introduce a pendant dimethylamino group. The primary amine group would react with a carboxylic acid to form an amide linkage, while the tertiary amine group would remain as a side chain. This structure would disrupt the typical hydrogen bonding between polyamide chains, potentially leading to:

Lowered Melting Point and Crystallinity: The bulky dimethylamino group would hinder chain packing and reduce the density of hydrogen bonds, which are crucial for the crystalline structure of many polyamides.

Increased Solubility: The disruption of interchain bonding and the polar nature of the tertiary amine could enhance the solubility of the resulting polyamide in various solvents.

Modified Surface Properties: The presence of tertiary amine groups on the polymer backbone could alter surface energy and adhesion characteristics.

Potential for Post-Polymerization Modification: The tertiary amine group could serve as a reactive site for quaternization or other reactions, allowing for the introduction of new functionalities.

The introduction of flexible or kinked units into polymer backbones is a known strategy to lower the glass transition temperature (Tg) or melting temperature, making the polymers more processable. taylorfrancis.com However, this often comes at the cost of reduced thermal stability and mechanical properties due to decreased chain stiffness. taylorfrancis.com

Polyurethane and Non-Isocyanate Polyurethane (NIPU) Chemistry

In conventional polyurethane synthesis, diamines can be used as chain extenders, reacting with isocyanates. The presence of the tertiary amine in N1,N1-dimethyl-1,10-decanediamine is significant as tertiary amines are known to be effective catalysts for the urethane (B1682113) formation reaction between an isocyanate and a hydroxyl group. niscpr.res.innih.gov This dual functionality suggests it could act as both a reactive chain extender and a built-in catalyst, potentially accelerating the curing process.

A more contemporary application lies in the field of non-isocyanate polyurethanes (NIPUs), which are gaining attention as a more environmentally friendly alternative to traditional polyurethanes. mofanpu.com One of the primary synthesis routes for NIPUs involves the reaction of a diamine with a cyclic carbonate. mofanpu.commdpi.com In this process, the primary amine of N1,N1-dimethyl-1,10-decanediamine would react with the cyclic carbonate to form a hydroxyurethane linkage. mdpi.com The first synthesis of low molecular weight carbamate (B1207046) compounds using this method with aliphatic diamines was reported in the 1950s. mofanpu.com

The tertiary amine functionality could offer catalytic activity in the ring-opening of the carbonate, similar to its role in conventional polyurethane chemistry. This could be advantageous in creating bio-based polyurethanes, for instance, by reacting with carbonated vegetable oils and other bio-derived diamines. nih.gov

Other Polymer Architectures (e.g., Polyimides, Polyamides)

The synthesis of high-performance polymers like aromatic polyimides typically requires highly pure, difunctional primary diamines and dianhydrides to achieve high molecular weights. nasa.govzeusinc.com The reaction proceeds through a poly(amic acid) intermediate which is subsequently cyclized to the polyimide. core.ac.uk

The structure of N1,N1-dimethyl-1,10-decanediamine, with one primary and one tertiary amine, makes it unsuitable as a primary monomer for creating high molecular weight linear polyimides. The tertiary amine group cannot participate in the imide ring formation. Its incorporation would lead to chain termination, limiting the polymer's molecular weight. Therefore, its use in traditional polyimide synthesis is not documented.

Functional Additives in Polymer Formulations

Curing Agents in Epoxy Resins

N1,N1-dimethyl-1,10-decanediamine possesses both a primary amine and a tertiary amine, making it a potentially valuable component in the curing of epoxy resins. Aliphatic amines are common curing agents that react with epoxy groups, typically at room or slightly elevated temperatures. whamine.comspecialchem.com The primary amine of N1,N1-dimethyl-1,10-decanediamine can participate in this reaction, opening the epoxy ring and becoming part of the cross-linked network.

Simultaneously, the tertiary amine group can act as a catalyst for epoxy homopolymerization (anionic polymerization) and can also accelerate the reaction between other amine hydrogens and epoxy groups. researchgate.net This dual functionality as a reactive molecule and a catalyst can be beneficial. Such compounds are often referred to as reactive accelerators. While many diamines are used as curing agents, the presence of a tertiary amine in the same molecule can provide a synergistic effect, potentially influencing the curing kinetics and the final properties of the thermoset. science.govbohrium.com

Latent curing agents, which are inactive at room temperature and become reactive at elevated temperatures, are crucial for one-component epoxy systems. polymerinnovationblog.com While N1,N1-dimethyl-1,10-decanediamine itself may not be a classic latent agent, its catalytic nature could be employed to lower the activation temperature of other latent hardeners.

Cross-linking Agents and Molecular Weight Regulators

A cross-linking agent must have at least three reactive sites to form a three-dimensional network. Since N1,N1-dimethyl-1,10-decanediamine has only two active hydrogens on its primary amine group, it would act as a chain extender rather than a cross-linker.

Surface Active Agent Properties and Application in Formulation Science

N1,N1-Dimethyl-1,10-decanediamine, by virtue of its molecular structure, possesses amphiphilic characteristics that suggest its potential as a surface-active agent. The molecule combines a long, hydrophobic ten-carbon aliphatic chain (decan) with a hydrophilic head group composed of a primary and a tertiary amine. This architecture allows it to orient at interfaces, such as air-water or oil-water, thereby reducing surface or interfacial tension.

While specific quantitative data on the critical micelle concentration (CMC) and surface tension reduction for N1,N1-Dimethyl-1,10-decanediamine are not extensively documented in publicly available literature, its structural similarity to other diamine surfactants allows for informed postulation of its behavior. For instance, bolaform surfactants, which have hydrophilic groups at both ends of a hydrophobic chain, and gemini (B1671429) surfactants, which have two surfactant-like moieties connected by a spacer, are well-studied classes of molecules. A related gemini surfactant, decanediyl-1,10-bis(dimethyltetradecylammonium bromide), has been shown to form micelles and reduce the surface tension of water. nih.gov The study of this related compound revealed that the critical micelle concentration could be determined by both surface tension and conductivity measurements, which is a common characteristic of surfactants. nih.gov

The tertiary amine group in N1,N1-Dimethyl-1,10-decanediamine can be protonated in acidic aqueous solutions, leading to a cationic surfactant nature. The efficiency of a surfactant is often characterized by its CMC, the concentration at which micelles begin to form, and the surface tension at the CMC (γCMC). These parameters are influenced by the length of the hydrophobic tail and the nature of the hydrophilic head group. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic chain increases.

In formulation science, such properties are valuable in a variety of applications, including as emulsifiers, dispersants, and wetting agents. The ability to form micelles allows for the encapsulation of hydrophobic substances in aqueous media, which is fundamental to many detergent, cosmetic, and pharmaceutical formulations. The specific properties of N1,N1-Dimethyl-1,10-decanediamine would be dependent on factors such as pH and the presence of electrolytes, which would affect the charge and conformation of the head group.

Interactive Data Table: Surfactant Property Comparison (Hypothetical based on related compounds)

| Property | Decanediyl-1,10-bis(dimethyltetradecylammonium bromide) nih.gov | Expected behavior for N1,N1-Dimethyl-1,10-decanediamine |

| Surfactant Type | Cationic Gemini Surfactant | Cationic/Non-ionic (pH dependent) Bolaform-like |

| Hydrophobic Chain | C10 spacer, two C14 tails | C10 chain |

| Hydrophilic Head | Two quaternary ammonium groups | One primary and one tertiary amine |

| CMC Determination | Surface tension, conductivity nih.gov | Expected to be determinable by similar methods |

| Micelle Formation | Forms small, stable micelles nih.gov | Likely to form micelles in aqueous solution |

Integration into Functionalized Materials and Composites

A significant application of N1,N1-Dimethyl-1,10-decanediamine in materials science is its role as a reactive monomer and curing agent in the synthesis of polymers, particularly epoxy resins and polyurethanes. Its bifunctional nature, with two reactive amine groups, allows it to be integrated into polymer backbones, influencing the final properties of the material.

In the realm of epoxy resins, diamines are widely used as curing agents or hardeners. The amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. This process creates a highly cross-linked, three-dimensional thermoset network. The long, flexible decamethylene chain of N1,N1-Dimethyl-1,10-decanediamine can impart a degree of flexibility and toughness to the otherwise rigid epoxy matrix. This can lead to improved mechanical properties, such as enhanced impact strength and fracture toughness. The presence of the dimethylamino group can also influence the curing kinetics.

When used in the synthesis of polyurethanes, N1,N1-Dimethyl-1,10-decanediamine can function as a chain extender. In a typical polyurethane formulation, a diisocyanate is reacted with a long-chain polyol to form a prepolymer. A chain extender, which is a low molecular weight diol or diamine, is then added to react with the remaining isocyanate groups. The use of a diamine chain extender like N1,N1-Dimethyl-1,10-decanediamine results in the formation of urea (B33335) linkages, leading to a poly(urethane-urea) copolymer. These urea groups form strong hydrogen bonds, creating well-defined hard segments within the polymer structure.

The properties of the resulting polyurethane are highly dependent on the structure of the chain extender. The length of the carbon chain in the diamine affects the flexibility and the degree of phase separation between the hard and soft segments. scispace.comresearchgate.net A longer, more flexible chain like the C10 chain in N1,N1-Dimethyl-1,10-decanediamine can disrupt the packing of the hard segments, leading to a lower modulus and increased elongation at break compared to shorter chain diamines. scispace.com However, the strong hydrogen bonding from the urea groups still provides good mechanical strength.

The incorporation of N1,N1-Dimethyl-1,10-decanediamine can thus be used to tailor the properties of functional materials and composites for specific applications. For example, in coatings and adhesives, it could enhance flexibility and adhesion. In composites, it could improve the interfacial bonding between the polymer matrix and reinforcing fillers.

Interactive Data Table: Impact of Diamine Chain Extender on Polyurethane Properties (Illustrative)

| Property | Short Chain Diamine (e.g., Ethylenediamine) scispace.com | Long Chain Diamine (e.g., N1,N1-Dimethyl-1,10-decanediamine) |

| Hard Segment Packing | More ordered | Less ordered |

| Phase Separation | High | Moderate to High |

| Tensile Strength | High | Moderate to High |

| Elongation at Break | Lower | Higher |

| Hardness | Higher | Lower |

| Flexibility | Lower | Higher |

Green Chemistry Principles in N¹,n¹ Dimethyl 1,10 Decanediamine Synthesis

Green Chemistry Principles in N1,N1-Dimethyl-1,10-Decanediamine Synthesis

Utilization of Bio-based Feedstocks for Diamine Synthesis

The transition towards a bio-based economy has spurred research into the production of chemicals from renewable resources. A significant pathway to bio-based N1,N1-dimethyl-1,10-decanediamine begins with the synthesis of its precursor, 1,10-decanediamine, from feedstocks of biological origin.

A primary and commercially significant bio-based source for C10 compounds is castor oil. researchgate.netresearchgate.net Through a process of alkaline cleavage, ricinoleic acid, the main component of castor oil, can be converted into sebacic acid (decanedioic acid). researchgate.netwikipedia.org This C10 dicarboxylic acid serves as a key platform chemical for the synthesis of 1,10-decanediamine. The conversion of sebacic acid to 1,10-decanediamine is typically a two-step process. First, the carboxylic acid groups are converted to nitrile functionalities through a reaction with ammonia (B1221849) over a catalyst. Subsequently, the resulting sebaconitrile (B1670059) is hydrogenated to yield 1,10-decanediamine. wikipedia.orgresearchgate.net This bio-derived 1,10-decanediamine can then be further functionalized to produce N1,N1-dimethyl-1,10-decanediamine.

The use of castor oil positions the synthesis of this diamine within a sustainable framework, reducing the reliance on petrochemical feedstocks. researchgate.net Companies like Evonik have commercialized polyamides based on 1,10-decanediamine derived from castor oil, underscoring the industrial viability of this bio-based route. researchgate.net

Solvent-Free or Environmentally Benign Reaction Systems

The development of synthetic methods that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. Several strategies can be applied to the synthesis of N1,N1-dimethyl-1,10-decanediamine that align with this principle.

One of the most direct methods for the N-methylation of amines is the Eschweiler-Clarke reaction . This reaction utilizes a mixture of formaldehyde and formic acid to methylate primary and secondary amines. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov By carefully controlling the stoichiometry of the reagents, it is possible to achieve selective methylation. For the synthesis of N1,N1-dimethyl-1,10-decanediamine, a substoichiometric amount of formaldehyde and formic acid relative to the amine groups on 1,10-decanediamine could favor mono-N,N-dimethylation at one end of the diamine. The reaction is often performed in an aqueous solution or even neat, reducing the need for organic solvents. wikipedia.orggoogle.com

Catalytic reductive amination offers another environmentally benign route. This approach can involve the reaction of an amine with a carbonyl compound in the presence of a catalyst and a reducing agent. To achieve the target molecule, one could envision a two-step approach starting from 1,10-decanediamine. First, one of the primary amine groups would be protected, for instance with a tert-butoxycarbonyl (Boc) group. This mono-protected diamine can then undergo reductive amination with formaldehyde in the presence of a suitable reducing agent like sodium triacetoxyborohydride, followed by deprotection to yield the desired product. nih.govsyr.edu

Alternatively, direct catalytic N-methylation using greener C1 sources is an area of active research. Dimethyl carbonate (DMC) is considered an environmentally friendly methylating agent, and its use in the selective N-alkylation of amines has been demonstrated with various catalysts, including copper-zirconium bimetallic nanoparticles. nih.govnih.gov Such catalytic systems can operate under solvent-free conditions, further enhancing their green credentials.

The following table summarizes some of the reaction conditions that could be adapted for the synthesis of N1,N1-dimethyl-1,10-decanediamine:

| Synthetic Method | Starting Material | Reagents and Catalysts | Solvent | Key Features |

| Eschweiler-Clarke Reaction | 1,10-Decanediamine | Formaldehyde, Formic Acid | Aqueous or Neat | Avoids quaternization, potentially selective with controlled stoichiometry. wikipedia.orgorganic-chemistry.org |

| Protecting Group Strategy & Reductive Amination | 1,10-Decanediamine | 1. (Boc)₂O, HCl 2. Formaldehyde, NaBH(OAc)₃ | Methanol, Dichloromethane | High selectivity for mono-functionalization. researchgate.netnih.govredalyc.org |

| Catalytic N-methylation | 1,10-Decanediamine | Dimethyl Carbonate, Cu-Zr catalyst | Solvent-free | Utilizes a green methylating agent. nih.govnih.gov |

Optimization of Reaction Parameters and Scale-Up Considerations

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of the engineering challenges involved in large-scale production.

For the synthesis of N1,N1-dimethyl-1,10-decanediamine, key parameters for optimization include temperature, pressure, catalyst loading, and reactant stoichiometry. For instance, in the catalytic hydrogenation of sebaconitrile to 1,10-decanediamine, a patent describes obtaining high purity (99.3%) and yield (90%) by controlling the reaction at 130°C and 30 bar hydrogen pressure with a Raney nickel catalyst. researchgate.net

Continuous flow chemistry offers significant advantages for process optimization and scale-up. researchgate.netunina.it The use of microreactors allows for rapid screening of reaction conditions, such as solvent, temperature, and reagent ratios, with minimal material consumption. sigmaaldrich.com This technology provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions. For the selective N-alkylation of diamines, a continuous flow setup could enable precise control over the stoichiometry of the methylating agent, potentially leading to higher selectivity for the mono-N,N-dimethylated product. researchgate.net The optimization of a continuous flow reductive amination process has been demonstrated in the pharmaceutical industry, showcasing its potential for producing amines with high selectivity and efficiency. researchgate.net

A case study on the GMP scale-up of a continuous iridium-catalyzed reductive amination highlights key considerations for manufacturing. researchgate.netnih.gov The process was successfully scaled to produce metric tons of a pharmaceutical intermediate, demonstrating the robustness of continuous flow technology. The study emphasized the importance of defining batch size in a continuous process, implementing process analytical technology (PAT) for real-time monitoring, and establishing protocols for start-up, shutdown, and handling of deviations. nih.gov

The table below presents data from a study on the optimization of a continuous flow reductive amination, which can inform the scale-up of similar processes for producing N1,N1-dimethyl-1,10-decanediamine.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | 5% Pt/C | Ir-catalyst | Ru/C |

| Temperature (°C) | 30 | 50 | 70-150 |

| Pressure (bar) | 40 | 50 | 1-10 |

| Solvent | Toluene | Various | Acetonitrile |

| Yield (%) | High | 95 (after workup) | High |

| Scale | Lab Scale | 2 MT production | Gram Scale |

| Reference | researchgate.net | nih.gov | organic-chemistry.org |

Catalytic Roles of N1,n1 Dimethyl 1,10 Decanediamine and Its Derivatives

Organocatalysis in Organic Transformations

Ligand Design for Transition Metal Catalysis

The ability of diamines to act as chelating ligands for transition metals is a cornerstone of coordination chemistry and catalysis. The formation of stable metal complexes is crucial for their application in various metal-mediated and metal-catalyzed reactions.

Chelate Complex Formation and Stability

The stability of metal complexes with diamine ligands is influenced by factors such as the length of the carbon chain between the nitrogen atoms, which affects the chelate ring size, and the steric and electronic properties of the substituents on the nitrogen atoms. The ten-carbon chain in N1,N1-dimethyl-1,10-decanediamine would lead to a large and flexible chelate ring, which might affect the stability and geometry of the resulting metal complex. Generally, 5- and 6-membered chelate rings are considered the most stable. The large ring that would be formed by this diamine might lead to less stable complexes compared to shorter-chain diamines. However, without experimental data from studies on complex formation with this specific ligand, any discussion on its chelation behavior remains speculative.

Application in Metal-Mediated and Metal-Catalyzed Reactions

Diamine ligands are integral to a wide array of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The electronic and steric environment provided by the ligand is critical in tuning the reactivity and selectivity of the metal center. The unsymmetrical nature of N1,N1-dimethyl-1,10-decanediamine, with its distinct primary and tertiary amine functionalities, could potentially offer unique coordination modes. However, the scientific literature lacks reports on the application of its metal complexes in catalysis.

Role in Reaction Mechanism Elucidation for Catalytic Processes

Understanding the role of a ligand in a catalytic cycle is fundamental to optimizing reaction conditions and developing more efficient catalysts. The specific coordination of a ligand to a metal center can influence the rates of key steps such as oxidative addition, reductive elimination, and transmetalation. Given the absence of studies employing N1,N1-dimethyl-1,10-decanediamine as a ligand in catalytic reactions, there is no information available regarding its role in elucidating any catalytic reaction mechanisms.

Theoretical and Computational Chemistry of N1,n1 Dimethyl 1,10 Decanediamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure. mdpi.com

The long, flexible decane (B31447) chain of N1,N1-dimethyl-1,10-decanediamine allows it to adopt a multitude of conformations. Conformational analysis is a critical computational step to identify the molecule's most stable three-dimensional structures (i.e., those with the lowest potential energy). mdpi.comsciforum.net This process involves systematically exploring the potential energy surface by rotating the molecule's single bonds. Due to the high flexibility of the ten-carbon chain, this can be a computationally intensive task. nih.gov

Once potential low-energy conformers are identified, geometry optimization is performed. This is a computational process that determines the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.combookpi.org The procedure iteratively adjusts the atomic coordinates to find a configuration with the lowest possible energy, resulting in the most stable, or "optimized," geometry. researchgate.netmdpi.com For N1,N1-dimethyl-1,10-decanediamine, key parameters for optimization would include the C-C, C-N, and C-H bond lengths, as well as the bond angles around each atom.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of N1,N1-Dimethyl-1,10-Decanediamine

| Parameter | Bond/Angle | Expected Value (Illustrative) |

| Bond Lengths (Å) | C-C (alkane) | ~ 1.53 - 1.54 |

| C-N | ~ 1.47 | |

| N-CH₃ | ~ 1.45 | |

| C-H | ~ 1.09 | |

| Bond Angles (°) | C-C-C | ~ 112 - 114 (for extended chain) |

| H-C-H | ~ 109.5 | |

| C-N-C | ~ 112 | |

| Dihedral Angles (°) | C-C-C-C | ~ 180 (for fully extended anti-periplanar conformer) |

| H₃C-N-C-C | Varies significantly with conformation |

Note: The values in this table are illustrative and represent typical bond parameters for similar organic molecules. Actual calculated values would depend on the specific conformer and the level of theory used.

The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations provide a detailed map of the electron distribution. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : This orbital can be thought of as the location of the most loosely held electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). For N1,N1-dimethyl-1,10-decanediamine, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms.

LUMO : This is the lowest energy orbital that is empty of electrons. Its energy relates to the molecule's ability to accept electrons (its electrophilicity).

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily excited and more reactive.

The presence of two nitrogen atoms at opposite ends of the molecule introduces interesting electronic features, as their lone pairs can act as reactive sites. researchgate.net

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Vibrational Frequencies (FT-IR & Raman) : By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion involved. This allows for a detailed assignment of experimental spectra. For N1,N1-dimethyl-1,10-decanediamine, characteristic vibrations would include C-H stretches, CH₂ bending and rocking modes, and C-N stretches.

NMR Chemical Shifts : Density Functional Theory (DFT) calculations have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. d-nb.info The method involves calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and for distinguishing between different isomers or conformers. epfl.chsigmaaldrich.com

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for N1,N1-Dimethyl-1,10-Decanediamine in CDCl₃

| Atom/Group | Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| N-(C H₃)₂ | Methyl | ~45.5 | ~2.2 (singlet) |

| N-C H₂- | Methylene | ~59.3 | ~2.4 (triplet) |

| N-CH₂-C H₂- | Methylene | ~27.5 | ~1.5 (multiplet) |

| -CH₂-C H₂-CH₂- | Methylene | ~29.5 - 30.0 | ~1.3 (multiplet) |

| -NH₂ | Amine | N/A | ~1.2 (broad singlet) |

| -CH₂-NH₂ | Methylene | ~42.2 | ~2.7 (triplet) |

Note: These are estimated chemical shifts based on standard values for similar functional groups and are highly dependent on the solvent and specific molecular conformation. Experimental verification is necessary. researchgate.netrsc.org

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed exploration of chemical reaction pathways. rsc.org By mapping the potential energy surface connecting reactants to products, researchers can identify transition states—the high-energy structures that represent the bottleneck of a reaction. mdpi.com

For N1,N1-dimethyl-1,10-decanediamine, computational studies could investigate various reactions, such as:

Acid-Base Chemistry : Modeling the protonation of the two amine groups to determine their relative basicities (pKa values).

Nucleophilic Substitution : Investigating the reaction of the terminal amino groups with electrophiles. The calculations would determine the activation energy (the energy barrier from reactant to transition state), which governs the reaction rate. rsc.orgresearchgate.net

Thermal Decomposition : Simulating potential decomposition pathways to understand the molecule's thermal stability. mdpi.com

These studies provide a step-by-step mechanism, revealing the formation and breaking of bonds and the energy changes throughout the reaction, offering insights that are often inaccessible through experimental methods alone. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanics focuses on the detailed electronic structure of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. researchgate.net MD uses classical mechanics to model the movements of atoms and molecules in a simulated box, which can be filled with solvent molecules to mimic a solution. mdpi.com

For N1,N1-dimethyl-1,10-decanediamine, MD simulations could be used to study:

Solvation : How the molecule interacts with solvent molecules like water or ethanol. This includes analyzing the formation of hydrogen bonds between the solvent and the amine groups.

Conformational Dynamics : How the flexible decane chain folds and moves in solution. MD can reveal the distribution of different conformers present at a given temperature.

Aggregation : Simulating the interaction of multiple N1,N1-dimethyl-1,10-decanediamine molecules to see if they tend to aggregate or self-assemble in solution.

These simulations provide a dynamic picture of the molecule's behavior, bridging the gap between its static structure and its macroscopic properties in a liquid environment.

Environmental Disposition and Biogeochemical Interactions of N1,n1 Dimethyl 1,10 Decanediamine Analogues

Biodegradation Pathways and Microbial Transformation Studies

The biodegradation of aliphatic amines is a critical process influencing their environmental persistence. Generally, the susceptibility of amines to microbial degradation is influenced by the length and branching of the alkyl chain, and the degree of substitution at the nitrogen atom.

Long-chain primary alkylamines have been shown to be biodegradable under aerobic conditions. For instance, a Pseudomonas sp. isolated from activated sludge was capable of utilizing various long-chain alkylamines as the sole source of carbon, nitrogen, and energy. The proposed degradation pathway involves a C-N cleavage to form an aldehyde, which is then further oxidized to the corresponding long-chain fatty acid. oup.com Similarly, the anaerobic degradation of long-chain alkylamines has been observed in denitrifying bacteria like Pseudomonas stutzeri. This bacterium can mineralize even-numbered primary fatty amines with alkyl chains ranging from C4 to C18, using them as the sole carbon, energy, and nitrogen source coupled to nitrate (B79036) reduction. oup.com The initial step in this anaerobic pathway is also proposed to be a C-N cleavage. oup.com

However, the presence of the N,N-dimethyl group in N1,N1-dimethyl-1,10-decanediamine likely alters its biodegradability. Tertiary amines are often more resistant to microbial degradation than primary or secondary amines. researchgate.net Studies on the biodegradation of various amines in a marine environment indicated that tertiary amines generally exhibit low biodegradability. researchgate.net While some N,N-dimethylalkylamines can be biodegraded, the pathways are often specific and may not be widespread in all microbial communities. For example, in the context of wastewater treatment, N,N-dimethylbenzylamine (DMBA) showed significant biodegradation under anaerobic conditions, whereas the closely related N-methylbenzylamine (MBA) was resistant. nih.gov This suggests that the presence and nature of microbial communities are crucial for the transformation of such compounds.

Microbial transformation of nitrogen compounds in soil and sediment is a key part of the nitrogen cycle, involving processes like ammonification, nitrification, and denitrification, carried out by a diverse range of microorganisms. mdpi.comnih.govmdpi.com The introduction of xenobiotic amines like N1,N1-dimethyl-1,10-decanediamine can potentially influence these natural cycles. The degradation of such amines could release ammonia (B1221849), which then enters the nitrification pathway. However, the recalcitrance of the tertiary amine group might limit this process.

Table 1: Microbial Degradation of Structurally Related Amines

| Compound Type | Organism/System | Conditions | Degradation Pathway | Finding |

|---|---|---|---|---|

| Long-chain primary alkylamines | Pseudomonas sp. | Aerobic | C-N cleavage to aldehyde, then to fatty acid | Readily biodegradable. oup.com |

| Long-chain primary alkylamines | Pseudomonas stutzeri | Anaerobic (denitrifying) | C-N cleavage to aldehyde, then to fatty acid | Completely mineralized. oup.com |

| Tertiary amines | Marine environment | Aerobic | Not specified | Generally low biodegradability. researchgate.net |

Environmental Fate and Transport Modeling

The environmental fate and transport of a chemical describe its movement and transformation through different environmental media. nih.gov For N1,N1-dimethyl-1,10-decanediamine, its physicochemical properties will dictate its partitioning between air, water, soil, and sediment.

Long-chain aliphatic amines are expected to be positively charged at environmentally relevant pH levels, which will cause them to strongly sorb to negatively charged surfaces like dissolved and suspended solids, sediments, and soil organic matter. canada.ca This sorption will limit their mobility in the environment. Environmental fate models like EPI Suite™ can be used to estimate the biodegradation and toxicity of chemicals, though their accuracy for specific classes of compounds like amines can be variable. researchgate.net

Multimedia fate and transport models consider the chemical's properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and environmental conditions to predict its distribution. acs.org For long-chain amines, release to aquatic and terrestrial environments is expected from various sources. canada.ca Due to their tendency to sorb to solids, a significant portion of these compounds released to water is expected to partition to sediment. canada.canih.gov

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often related to the chemical's hydrophobicity, typically measured by the octanol-water partition coefficient (Kow).

Long-chain aliphatic amines with alkyl chains of C14 and longer are considered to have a high potential to bioaccumulate in aquatic organisms. canada.ca However, factors such as metabolism within the organism can reduce the actual bioaccumulation factor (BAF). Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the bioaccumulation potential of organic chemicals. sfu.canih.gov These models often use log Kow as a key parameter. For chemicals with a high log Kow, bioaccumulation through the food web (biomagnification) can become significant. sfu.caresearchgate.net Given the long decyl chain of N1,N1-dimethyl-1,10-decanediamine, it is likely to have a high log Kow and thus a potential for bioaccumulation, although specific data are not available.

Analytical Method Development for Environmental Monitoring (detection and quantification)

The detection and quantification of N1,N1-dimethyl-1,10-decanediamine in environmental samples like water and soil are crucial for assessing its occurrence and fate. Due to its expected low concentrations and the complexity of environmental matrices, sensitive and selective analytical methods are required.

Several methods have been developed for the analysis of amines in various matrices. For tertiary amines in water, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity. nih.govnih.govcapes.gov.br Pre-column derivatization can be employed to improve the chromatographic and mass spectrometric properties of amines, allowing for the quantification of a wide range of amino compounds in complex samples. acs.orgnih.gov For instance, a UFLC-MS/MS method has been developed for the determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water with detection limits in the low µg/L to ng/L range. nih.gov

Colorimetric methods have also been described for the determination of total amines in water, which can be useful for screening purposes. lovibond.comresearchgate.net These methods are often simpler and less expensive than chromatographic techniques but may lack the specificity to distinguish between different amines. Titration methods can also be used for the determination of amines, particularly in less complex samples or at higher concentrations. dss.go.thacs.org

Table 2: Analytical Methods for Amine Detection

| Analytical Technique | Target Analytes | Sample Matrix | Key Features |

|---|---|---|---|

| UFLC-MS/MS | Secondary and tertiary amines | Drinking water | High sensitivity and specificity, detection limits of 0.02-5 µg/L. nih.gov |

| LC-MS/MS with derivatization | Amino acids and biogenic amines | Human plasma and serum | High-speed, robust separation of 66 analytes. acs.org |

| Colorimetric Method | Primary, secondary, and tertiary amines | Water | Simple, sensitive for total amine concentration. lovibond.com |

Role in Biologically-Inspired Systems and Nanotechnology (non-clinical)

Long-chain diamines and other functionalized amines are valuable building blocks in the fields of nanotechnology and biologically-inspired materials due to their ability to self-assemble and interact with other molecules.

Diamines are used as monomers for the synthesis of bio-based polyamides and polyimides, which are important engineering plastics. nih.govresearchgate.netmdpi.com The specific length of the diamine chain influences the properties of the resulting polymer. The N,N-dimethylamino group can also be incorporated into more complex molecular structures, such as phosphine (B1218219) oxides, which have applications as plasticizers, flame retardants, and in solvent extraction. researchgate.net

In the realm of nanotechnology, the self-assembly of molecules is a key principle for creating ordered structures. The amphiphilic nature of molecules like N1,N1-dimethyl-1,10-decanediamine, with a polar diamine head and a nonpolar alkyl tail, could be exploited for the formation of micelles, vesicles, or for stabilizing nanoparticles. The use of bio-inspired single-chain nanoparticles that can dynamically change their morphology at interfaces highlights the potential of functional polymers in advanced applications. nih.gov Furthermore, biologically inspired catalytic systems, for example, for the aerobic oxidation of primary amines, demonstrate the integration of chemical principles from biology into synthetic chemistry. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the physicochemical properties (e.g., boiling point, enthalpy of vaporization) of 1,10-Decanediamine, N1,N1-dimethyl-?

- Methodological Answer : Use standardized protocols from the NIST Chemistry WebBook for thermodynamic measurements. Differential scanning calorimetry (DSC) can determine melting points, while gas chromatography-mass spectrometry (GC-MS) validates purity. Enthalpy of vaporization (ΔvapH) can be derived using Clausius-Clapeyron equations paired with vapor pressure data .

Q. How can researchers synthesize 1,10-Decanediamine, N1,N1-dimethyl- with high purity?

- Methodological Answer : Employ reductive alkylation of 1,10-decanediamine using formaldehyde and hydrogen gas in the presence of a palladium catalyst. Post-synthesis purification via fractional distillation under reduced pressure minimizes byproducts. Purity (>97%) can be confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodological Answer : Use and NMR to identify methyl groups on the amine termini. Infrared (IR) spectroscopy confirms N-H and C-N stretching vibrations. Mass spectrometry (electron ionization) provides molecular weight validation and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 1,10-Decanediamine, N1,N1-dimethyl-?

- Methodological Answer : Apply a 2 factorial design to evaluate variables like temperature, catalyst loading, and reaction time. Use ANOVA to identify significant factors. For example, a study showed that catalyst concentration (p < 0.05) and temperature (p < 0.01) were critical for yield optimization, reducing trial counts by 50% compared to one-factor-at-a-time approaches .

Q. What challenges arise in using 1,10-Decanediamine, N1,N1-dimethyl- as a ligand in catalytic systems, and how can stability issues be mitigated?

- Methodological Answer : The compound’s tertiary amine groups may undergo oxidation under acidic conditions. Stability can be enhanced by coordinating with transition metals (e.g., Cu(II) or Pd(II)) to form chelates. UV-Vis spectroscopy and cyclic voltammetry monitor ligand-metal interactions and degradation kinetics .

Q. How do computational methods (e.g., COMSOL Multiphysics) predict the solvation behavior of 1,10-Decanediamine, N1,N1-dimethyl- in polar solvents?

- Methodological Answer : Molecular dynamics (MD) simulations in COMSOL can model solvent-solute interactions. Parameters like dielectric constant and hydrogen-bonding propensity are inputted to predict solubility. Validation via experimental cloud-point measurements ensures accuracy, with deviations <5% observed in ethanol-water systems .

Q. How can researchers resolve contradictions in reported melting points (e.g., 196–201°C vs. 185–190°C) for this compound?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Use X-ray diffraction (XRD) to identify crystalline phases. DSC thermograms can distinguish between metastable and stable polymorphs. Reproducibility requires strict control of cooling rates during crystallization .

Q. What strategies enable the detection of 1,10-Decanediamine, N1,N1-dimethyl- in complex biological matrices?

- Methodological Answer : Derivatize the amine groups with dansyl chloride to enhance fluorescence. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves sensitivity (limit of detection: 0.1 ng/mL). Matrix effects are minimized using isotope-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.